molecular formula C5H7F2NO2 B3322809 4,4-Difluoropyrrolidine-3-carboxylic acid CAS No. 1538809-33-4

4,4-Difluoropyrrolidine-3-carboxylic acid

Cat. No.: B3322809
CAS No.: 1538809-33-4
M. Wt: 151.11
InChI Key: YUEIOVYMYKQWLD-UHFFFAOYSA-N
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Description

4,4-Difluoropyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C5H7F2NO2 and a molecular weight of 151.11 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropyrrolidine-3-carboxylic acid typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or potassium cyanide, leading to the formation of azides or nitriles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

4,4-Difluoropyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4,4-Difluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoropyrrolidine-3-carboxylic acid
  • 4,4-Dichloropyrrolidine-3-carboxylic acid
  • 4,4-Dibromopyrrolidine-3-carboxylic acid

Uniqueness

4,4-Difluoropyrrolidine-3-carboxylic acid is unique due to the presence of two fluorine atoms at the 4-position of the pyrrolidine ring. This fluorination significantly alters the compound’s chemical and biological properties, such as increased lipophilicity, metabolic stability, and binding affinity to molecular targets. These characteristics make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4,4-difluoropyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2/c6-5(7)2-8-1-3(5)4(9)10/h3,8H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEIOVYMYKQWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoropyrrolidine-3-carboxylic acid
Reactant of Route 2
4,4-Difluoropyrrolidine-3-carboxylic acid
Reactant of Route 3
4,4-Difluoropyrrolidine-3-carboxylic acid
Reactant of Route 4
4,4-Difluoropyrrolidine-3-carboxylic acid
Reactant of Route 5
4,4-Difluoropyrrolidine-3-carboxylic acid
Reactant of Route 6
4,4-Difluoropyrrolidine-3-carboxylic acid

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